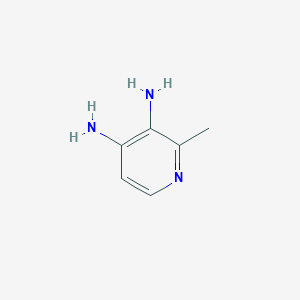

2-Methylpyridine-3,4-diamine

概要

説明

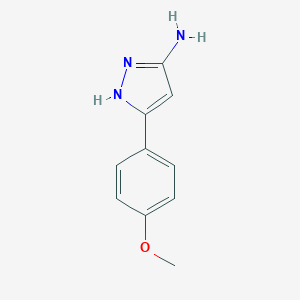

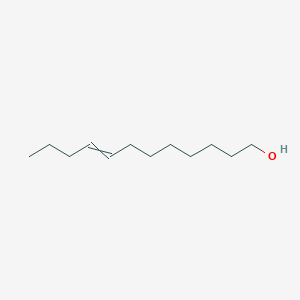

2-Methylpyridine-3,4-diamine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring—a six-membered aromatic ring with one nitrogen atom—substituted with a methyl group and two amine groups. The specific placement of these substituents gives the compound unique chemical and physical properties, making it a valuable intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of 2-methylpyridines, which are closely related to 2-methylpyridine-3,4-diamine, can be achieved through a [3 + 2 + 1] annulation of aryl methyl ketoxime acetates with triethylamine, using iodine to trigger N-O bond cleavage and generate imine radicals . This method provides a direct route to form the pyridine ring and introduce methyl groups. Additionally, the synthesis of related compounds, such as 4'-(2-pyridyl)-2,2':6',2''-terpyridine, involves a C-C bond-forming reaction mediated by copper ions, starting from pyridine derivatives .

Molecular Structure Analysis

The molecular and crystal structures of derivatives of 2-methylpyridine have been extensively studied. For instance, nitro derivatives of 2-amino-4-methylpyridine have been crystallized in various space groups and exhibit layered arrangements stabilized by hydrogen bonds . The molecular structures are often determined using Density Functional Theory (DFT) and compared with X-ray crystallography data. Similarly, the crystal structure of N,N'-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine shows a nearly planar pyridine moiety with significant displacement of one of the phosphorus atoms .

Chemical Reactions Analysis

2-Methylpyridine derivatives participate in various chemical reactions. For example, N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4'-bipyridin-2'-yl]benzene-1,4-diamine is synthesized through a nucleophilic aromatic substitution reaction . The reactivity of these compounds is further exemplified by the synthesis of unsymmetrically 4-methyl-2,2'-bipyridines using palladium-catalyzed reactions between bromopyridine and 4-methylpyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylpyridine-3,4-diamine derivatives are influenced by their molecular structure. Intramolecular hydrogen bonding is a significant feature in acylated 2,2'-bipyridine-3,3'-diamines, affecting their secondary structure and NMR spectral properties . The optical properties of 2,4-diamino-6-arylpyridine-3,5-dicarbonitriles, which fluoresce in the violet region, are also noteworthy . Additionally, Co(II) complexes with substituted 2-methylpyridines exhibit distinct magnetic moments and spectroscopic features, indicative of their coordination environment and electronic structure .

科学的研究の応用

-

Flow Synthesis of 2-Methylpyridines via α-Methylation

- Summary of Application : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .

- Methods of Application : The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

- Results or Outcomes : The method produced α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . The products were obtained in very good yields that were suitable for further use without additional work-up or purification .

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications

- Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Synthesis of Fluorinated Pyridines

- Summary of Application : Fluoropyridines are synthesized for their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

- Methods of Application : The synthesis of fluoropyridines involves various intra- and intermolecular reactions . For example, 2-Amino-3-methylpyridine has been used for the synthesis of fluorine-containing pyridine aldoximes .

- Results or Outcomes : The synthesis of fluoropyridines remains a challenging problem, but the development of fast and cost-effective methods for the synthesis of substituted pyridines is an important task of modern organic chemistry .

-

Flow Synthesis of 2-Methylpyridines via α-Methylation

- Summary of Application : The generation of 2-methylpyridine has been shown to be a byproduct of the oxidation of DMSO/EtOH by H2O2 .

- Methods of Application : The reactions were mediated by [Fe II (O2CCF3)2 (py)4] in pyridine(py)/trifluoroacetic acid (TFA) under argon, via the formation of pyridine-trapped alkyl radicals .

- Results or Outcomes : The method produced α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

-

Simultaneous Determination of Aromatic Amines and Pyridines in Soil

- Summary of Application : Aniline and pyridines, including 2-methylpyridine, are widely used in the polymer, fuel, pesticide, rubber, and pharmaceutical industries . Their presence in soil can be an environmental concern .

- Methods of Application : A high-performance liquid chromatography (HPLC) method was developed for fast and simultaneous determination of 2-methylpyridine, 3-methylpyridine, m-toluidine, and p-toluidine in soil .

- Results or Outcomes : The method allows for efficient detection and quantification of these compounds in soil samples .

-

Synthesis of Fluorine-Containing Pyridine Aldoximes

- Summary of Application : 2-Amino-3-methylpyridine has been used for the synthesis of fluorine-containing pyridine aldoximes . These compounds have potential use for the treatment of organophosphorus nerve-agent poisoning .

- Methods of Application : The Baltz-Schiemann technique was used to convert 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine . Subsequent permanganate oxidation provided the desired product .

- Results or Outcomes : This method provides a potential pathway for the synthesis of therapeutically relevant compounds .

Safety And Hazards

将来の方向性

In terms of future directions, 2-Methylpyridines have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc . Therefore, it is necessary to establish a sensitive, efficient, and simple method for the determination of compounds such as pyridines in soil samples .

特性

IUPAC Name |

2-methylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCMHIHWZCWXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597956 | |

| Record name | 2-Methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyridine-3,4-diamine | |

CAS RN |

15931-19-8 | |

| Record name | 2-Methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)